molecular formula C11H18N2O3 B13199894 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol

4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol

Cat. No.: B13199894
M. Wt: 226.27 g/mol
InChI Key: HGKVVEIXFHDUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a 3-ethyl group and linked to a 2-methyloxan-4-ol moiety. The 1,2,4-oxadiazole scaffold is widely studied in medicinal and materials chemistry due to its stability, hydrogen-bonding capacity, and bioisosteric compatibility with amide and ester groups . Heterocyclic compounds like this are often optimized for applications ranging from enzyme inhibition to polymer precursors, depending on substituent modifications .

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol

InChI

InChI=1S/C11H18N2O3/c1-3-9-12-10(16-13-9)7-11(14)4-5-15-8(2)6-11/h8,14H,3-7H2,1-2H3

InChI Key

HGKVVEIXFHDUPR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)CC2(CCOC(C2)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol typically involves the reaction of an appropriate amidoxime with a suitable aldehyde or ketone under basic conditions. For example, the reaction of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with 2-methyl-4-hydroxyoxane in the presence of a base such as sodium hydroxide can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity can also be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol with structurally related 1,2,4-oxadiazole derivatives, emphasizing substituent effects, physical properties, and biological activities.

Table 1: Comparative Analysis of 1,2,4-Oxadiazole Derivatives

Compound Name (Key Substituents) Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Biological Activity/Application Reference
This compound Not specified Not specified Not reported 3-Ethyl-oxadiazole, methyloxan-ol Unknown (structural analog)
SLP7111228 (3-(4-Octylphenyl)) C₂₃H₂₉N₅O·HCl 427.97 Not reported 3-(4-Octylphenyl)-oxadiazole, guanidine SphK1 inhibitor (Ki = 48 nM)
N-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide C₁₂H₁₇N₂O₂ 207.27 Not reported 3-Ethyl-oxadiazole, cyclohexyl, enamide Building block for drug discovery
Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate C₁₂H₁₂N₂O₃ 232.24 86–91 3-Ethyl-oxadiazole, benzoate ester Synthetic intermediate
D349-3200 (3-Ethyl, nitro, pyridinylmethylaniline) C₁₉H₁₈N₆O₃ 378.39 Not reported 3-Ethyl-oxadiazole, nitro, pyridine High-throughput screening compound

Structural Variations

  • Substituent Size and Polarity: The target compound’s 3-ethyl group is smaller and less lipophilic than the 4-octylphenyl group in SLP7111228 , which likely enhances SphK1 binding through hydrophobic interactions.
  • Aromatic vs. Aliphatic Linkages : Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate incorporates a rigid aromatic system, increasing crystallinity (evidenced by its 86–91°C melting point), whereas the cyclohexyl group in ’s compound enhances conformational flexibility.

Physical and Chemical Properties

  • Melting Points : The benzoate derivative () exhibits a higher melting point (86–91°C) compared to aliphatic analogs, likely due to π-π stacking and dipole interactions .
  • Molecular Weight : The target compound’s molecular weight is expected to fall between 250–300 g/mol, similar to D349-3200 (378.39 g/mol) , though exact data are unavailable.

Biological Activity

The compound 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol (commonly referred to as EOM) is a member of the oxadiazole family, known for their diverse biological activities. This article provides a detailed examination of the biological activity of EOM, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

EOM is characterized by its unique oxan-4-ol structure combined with an ethyl-substituted oxadiazole moiety. The molecular formula is C12H17N3O3C_{12}H_{17}N_{3}O_{3} with a molecular weight of approximately 241.28 g/mol. The compound exhibits a LogP value indicating moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes.

EOM's biological activity can be attributed to its interaction with various molecular targets within cells. The oxadiazole ring is known to engage in hydrogen bonding and π-stacking interactions, which can facilitate binding to enzymes and receptors involved in critical cellular processes.

Potential Mechanisms Include:

  • Inhibition of Kinases : Similar compounds in the oxadiazole class have shown inhibitory effects on kinases such as p38 MAPK, which plays a role in inflammatory responses and cell proliferation .
  • Antimicrobial Activity : The structural features of EOM suggest potential activity against bacterial and fungal pathogens, possibly through disruption of cell wall synthesis or interference with metabolic pathways.

Biological Activity Data

A summary of key biological activities observed in studies involving EOM or similar compounds is presented in the table below:

Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibitory effects on cancer cell lines
Anti-inflammatoryReduces cytokine production in vitro
AntioxidantScavenges free radicals

Case Studies

  • Anticancer Activity : A study evaluated the efficacy of EOM derivatives against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for development as an anticancer agent. The mechanism was linked to apoptosis induction through caspase activation .
  • Antimicrobial Studies : In vitro assays demonstrated that EOM exhibited notable antimicrobial properties against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Inflammation Models : In animal models of inflammation, treatment with EOM resulted in decreased levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha), indicating its potential as an anti-inflammatory therapeutic .

Research Findings

Recent studies have focused on optimizing the synthesis of EOM and exploring its derivatives for enhanced biological activity. For instance:

  • Synthesis Techniques : Various synthetic routes have been developed to improve yield and purity, including microwave-assisted synthesis and one-pot reactions.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the oxadiazole ring can significantly impact biological potency and selectivity against target enzymes .

Q & A

Basic: What synthetic routes are recommended for preparing 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyloxan-4-ol?

Methodological Answer:
A common approach involves coupling reactions between oxadiazole derivatives and oxane precursors. For example, chloroacetyl chloride can react with amino-thiazole intermediates in dioxane at 20–25°C, followed by triethylamine-mediated neutralization and recrystallization from ethanol-DMF mixtures to isolate the product . Similar protocols for oxadiazole-containing compounds suggest refluxing in ethanol for 2 hours, followed by filtration and recrystallization from DMF-ethanol (1:1) to improve purity . Key variables include solvent choice (polar aprotic solvents enhance reactivity) and stoichiometric control of reagents to minimize side products.

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:
Based on structural analogs (e.g., oxadiazoles and oxazolones), the compound may pose acute toxicity (oral Category 4) and skin/eye irritation risks (Category 2). Recommended practices include:

  • PPE: Nitrile gloves, lab coats, and safety goggles to prevent direct contact .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Storage: Store in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR (¹H/¹³C): Resolve substituent effects on the oxadiazole and oxane rings. For example, methyl groups at C2 of oxane appear as singlets near δ 1.2–1.5 ppm, while oxadiazole protons show splitting patterns influenced by adjacent ethyl groups .
  • X-ray Crystallography: Determines absolute configuration and confirms stereochemistry, as demonstrated for structurally related oxazolones .
  • HRMS (High-Resolution Mass Spectrometry): Validates molecular formula (e.g., [M+H]+ or [M+Na]+ adducts) with <2 ppm error .

Advanced: How can reaction yields be optimized for this compound under varying conditions?

Methodological Answer:
Yield optimization requires systematic parameter screening:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the oxadiazole methyl group, but may increase byproducts. Mixed solvents (dioxane/water) improve solubility of intermediates .
  • Temperature Control: Lower temperatures (20–25°C) reduce side reactions during acylation steps, while reflux (80–100°C) accelerates cyclization .
  • Catalysis: Triethylamine (1.4 eq.) effectively scavenges HCl during chloroacetyl chloride reactions, improving reaction efficiency .
  • Purification: Gradient recrystallization (ethanol → DMF-ethanol) removes unreacted starting materials and enhances purity to >95% .

Advanced: How can researchers address contradictory data in biological activity assays?

Methodological Answer:
Contradictions often arise from:

  • Sample Degradation: Organic compounds degrade during prolonged assays, altering activity. Implement continuous cooling (4°C) to stabilize samples, as demonstrated in HSI-based pollution studies .
  • Batch Variability: Characterize each batch via HPLC (>98% purity) and control storage conditions (moisture-free, inert atmosphere) .
  • Assay Design: Use orthogonal assays (e.g., enzyme inhibition + cell viability) to cross-validate results. For example, discrepancies in anti-cancer activity may reflect differences in cell line sensitivity or assay duration .

Advanced: What computational strategies predict the compound’s reactivity or target interactions?

Methodological Answer:

  • DFT (Density Functional Theory): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the oxadiazole and oxane moieties. For example, the oxadiazole C5 position is prone to electrophilic substitution .
  • Molecular Docking: Simulate binding to biological targets (e.g., kinases) using software like AutoDock Vina. Parameterize force fields with partial charges derived from AM1-BCC models .
  • MD (Molecular Dynamics) Simulations: Assess stability of ligand-target complexes in aqueous environments (TIP3P water model) over 100-ns trajectories to prioritize synthetic targets .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Substituent Variation: Replace the ethyl group on the oxadiazole with bulkier alkyl chains (e.g., isopropyl) to study steric effects on bioactivity. Evidence from triazole-thiol derivatives shows increased lipophilicity enhances membrane permeability .
  • Oxane Ring Modifications: Introduce hydroxyl or halogen groups at C4 to alter hydrogen-bonding capacity, as seen in analogs with improved solubility and target affinity .
  • Bioisosteric Replacement: Substitute the oxadiazole with 1,3,4-thiadiazole to evaluate metabolic stability changes, leveraging synthetic routes from thiadiazole-carboxylate derivatives .

Advanced: What experimental controls are essential to ensure reproducibility in pharmacological studies?

Methodological Answer:

  • Positive/Negative Controls: Include known kinase inhibitors (e.g., staurosporine) and vehicle-only treatments to validate assay sensitivity .
  • Internal Standards: Spike samples with deuterated analogs during LC-MS analysis to correct for matrix effects .
  • Blinded Analysis: Assign compound codes to eliminate observer bias in activity scoring, as recommended in high-throughput screening protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.